

A Technical Guide to the Physical Properties of 12-Bromododecanoic Acid

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Compound of Interest

Compound Name: 12-Bromododecanoic Acid

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Abstract

12-Bromododecanoic acid (12-BDDA) is a halogenated fatty acid derivative of lauric acid. Its bifunctional nature, possessing both a terminal carboxylic acid and a bromoalkane, makes it a valuable intermediate in organic synthesis and a tool in biochemical studies. This document provides a comprehensive overview of the known physical and chemical properties of **12-Bromododecanoic acid**, outlines standardized experimental protocols for their determination, and presents a logical workflow for its synthesis. All data is presented to support research, drug development, and scientific applications.

Core Physical and Chemical Properties

The physical characteristics of **12-Bromododecanoic acid** are essential for its handling, application in synthesis, and for predicting its behavior in various systems. It typically presents as a white to off-white crystalline solid under standard conditions.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of **12-Bromododecanoic acid** compiled from various sources.

Property	Value	Units	Notes	Citations
Molecular Formula	C ₁₂ H ₂₃ BrO ₂	-	-	[2][3][4]
Molecular Weight	279.21	g/mol	-	[2][3][4]
Melting Point	52 - 55	°C	(lit.)	[2]
Boiling Point	367.8	°C	at 760 mmHg	[1]
140 - 143	°C	at 20 Torr	[1]	
Density	1.191 (Predicted)	g/cm³	-	[1]
Flash Point	110	°C	Closed cup	[1]
pKa	4.78 ± 0.10	-	Predicted	
Vapor Pressure	2.05 x 10 ⁻⁶	mmHg	at 25°C	[2]
Solubility				
Chloroform	50	mg/mL	Clear to slightly hazy, colorless to faintly yellow	
Dimethylformami de (DMF)	30	mg/mL	-	
Dimethyl Sulfoxide (DMSO)	30	mg/mL	-	
Ethanol	30	mg/mL	-	[5]
Appearance	White to off-white crystalline solid	-	-	[1]

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical. The following sections detail standardized methodologies, based on OECD (Organisation for Economic Co-operation and

Development) guidelines, for key physical properties.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting range of crystalline solids.

- Principle: A small, uniform sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.
- Apparatus: Melting point apparatus, sealed capillary tubes, thermometer or digital temperature probe.
- Procedure:
 - A small amount of finely powdered, dry **12-Bromododecanoic acid** is packed into a capillary tube to a height of 1-2 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated rapidly to a temperature approximately 10°C below the expected melting point.
 - The heating rate is then reduced to approximately 1-2°C per minute to allow for thermal equilibrium.
 - The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
 - The temperature at which the last solid crystal disappears is recorded as the end of the melting range.
 - The experiment should be repeated at least twice, and the results averaged.

Boiling Point Determination (Dynamic Method - OECD 103)

For substances like 12-BDDA which have a high boiling point at atmospheric pressure, determination under reduced pressure is often necessary to prevent degradation. The dynamic

method measures the boiling temperature at various specified pressures.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Principle: The boiling point is the temperature at which the vapor pressure of the substance equals the external pressure. This method involves measuring the temperature of the vapor-liquid equilibrium at a controlled pressure.
- Apparatus: Boiling point apparatus (e.g., Cottrell's apparatus), pressure control and measurement system, heating mantle, and a calibrated temperature sensor.
- Procedure:
 - The substance is placed in the boiling section of the apparatus.
 - The system is sealed and degassed.
 - The lowest desired pressure is set using a vacuum pump and controller.
 - Heating is initiated. The boiling liquid is pumped over the temperature sensor to ensure it is measuring the true vapor-liquid equilibrium temperature.
 - Equilibrium is achieved when a constant boiling temperature is recorded at a constant pressure.
 - The procedure is repeated at several pressures.
 - The data can be used to extrapolate the boiling point to standard atmospheric pressure (101.325 kPa) if required.

Density Determination (Pycnometer Method - OECD 109)

This method is suitable for the determination of the density of solid substances.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Principle: The density is calculated from the mass of the sample and its volume, determined by liquid displacement using a pycnometer of a known volume.
- Apparatus: Pycnometer, analytical balance, constant temperature bath.

- Procedure:
 - The mass of the clean, dry, and empty pycnometer is determined (m_1).
 - A sample of **12-Bromododecanoic acid** is added to the pycnometer, and the mass is recorded (m_2).
 - The pycnometer is filled with a displacement liquid of known density (e.g., hexane) in which the solid is insoluble. Care is taken to remove all air bubbles. The total mass is recorded (m_3).
 - The pycnometer is emptied, cleaned, and filled only with the displacement liquid. The mass is recorded (m_4).
 - All weighings are performed at a constant temperature.
 - The density of the solid (ρ_s) is calculated using the formula: $\rho_s = [(m_2 - m_1) / ((m_4 - m_1) - (m_3 - m_2))] * \rho_l$, where ρ_l is the density of the displacement liquid.

Solubility Determination (Flask Method - OECD 105)

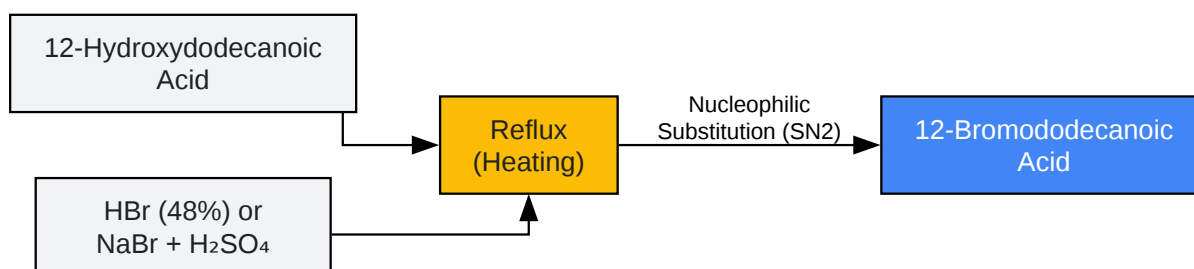
This method is used to determine the saturation mass concentration of a substance in a solvent.^{[1][14][15]}

- Principle: A surplus of the substance is agitated in the chosen solvent at a constant temperature until equilibrium is reached. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.
- Apparatus: Flasks with stoppers, constant temperature shaker or magnetic stirrer, centrifugation or filtration equipment, analytical instrument for concentration measurement (e.g., HPLC, GC).
- Procedure:
 - An excess amount of **12-Bromododecanoic acid** is added to a known volume of the solvent (e.g., chloroform, ethanol) in a flask.

- The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).
- After agitation, the mixture is allowed to stand to let undissolved solid settle.
- A sample of the supernatant is carefully taken after centrifugation or filtration to ensure no solid particles are present.
- The concentration of **12-Bromododecanoic acid** in the clear, saturated solution is quantified using a pre-calibrated analytical method.
- The experiment is performed in duplicate.

Synthesis Workflow

12-Bromododecanoic acid can be synthesized from its corresponding hydroxylated precursor, 12-hydroxydodecanoic acid, via a nucleophilic substitution reaction.



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Caption: Synthesis of **12-Bromododecanoic Acid** from 12-Hydroxydodecanoic Acid.

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